Lipophilicity Advantage (cLogP) for CNS or Cell-Permeability Applications
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA 6.7) compared to the unsubstituted core scaffold 3,4-diphenyl-1H-pyrazole, which has a reported cLogP of approximately 3.4 [1]. This 3.3-unit increase in cLogP is driven by the hydrophobic contributions of the 2-bromophenyl and ethyl substituents, suggesting markedly different passive membrane diffusion kinetics and blood-brain barrier penetration potential.
| Evidence Dimension | Calculated Partition Coefficient (cLogP/XLogP3-AA) |
|---|---|
| Target Compound Data | 6.7 (XLogP3-AA) |
| Comparator Or Baseline | 3,4-Diphenyl-1H-pyrazole (cLogP ~3.4) |
| Quantified Difference | ΔcLogP = +3.3 (approximate) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and other cheminformatic prediction methods. |
Why This Matters
A cLogP shift of this magnitude (>2 units) fundamentally alters compound distribution in biological systems and organic solvents, making the target compound uniquely suited for applications requiring high lipophilicity, such as blood-brain barrier penetration or specific chromatographic retention.
- [1] PubChem. (2026). Compound Summary for CID 20577213, 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole. National Library of Medicine, National Center for Biotechnology Information. View Source
